molecular formula C8H8ClNO3S B1316579 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 874622-79-4

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B1316579
CAS No.: 874622-79-4
M. Wt: 233.67 g/mol
InChI Key: BNMWGTKOMIXMRX-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity and is commonly employed in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobenzenesulfonyl chloride+Methyl isocyanate4-(Methylcarbamoyl)benzene-1-sulfonyl chloride\text{4-Aminobenzenesulfonyl chloride} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4-Aminobenzenesulfonyl chloride+Methyl isocyanate→4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a low to moderate range to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the starting materials, the controlled addition of reagents, and the isolation of the final product through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and methylamine.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic acid and methylamine: Formed through hydrolysis.

    Reduced sulfonamide: Formed through reduction reactions.

Scientific Research Applications

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzylsulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

Uniqueness

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the methylcarbamoyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of sulfonamide-based drugs and other organic compounds.

Properties

IUPAC Name

4-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMWGTKOMIXMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585344
Record name 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874622-79-4
Record name 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylcarbamoyl)benzene-1-sulfonyl chloride
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